1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid
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Overview
Description
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,5,8-naphthalenetetracarboxylic dianhydride. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with higher oxidation states.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is typically used for reduction.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with ketone or aldehyde functional groups.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. Its carboxylic acid groups enable it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A precursor to 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid, used in similar applications.
1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid: Another naphthalene derivative with different hydrogenation patterns.
8A-(Carboxymethyl)-1,5,8,8A-tetrahydro-4A(4H)-naphthalenecarboxylic acid: A structurally related compound with additional functional groups.
Uniqueness
This compound is unique due to its specific tetrahydro structure and the presence of two carboxylic acid groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
78388-31-5 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-9(14)11-5-1-2-6-12(11,10(15)16)8-4-3-7-11/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChI Key |
NXUJTEIDSOQKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2(C1(CC=CC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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